Methyl 5-(diethylcarbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate
Description
Methyl 5-(diethylcarbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate is a multifunctional thiophene derivative characterized by a central thiophene ring substituted with:
- A diethylcarbamoyl group at position 5,
- A methyl group at position 4,
- A 3,4,5-trimethoxybenzamido group at position 2,
- A methyl ester at position 2.
Properties
Molecular Formula |
C22H28N2O7S |
|---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
methyl 5-(diethylcarbamoyl)-4-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C22H28N2O7S/c1-8-24(9-2)21(26)18-12(3)16(22(27)31-7)20(32-18)23-19(25)13-10-14(28-4)17(30-6)15(11-13)29-5/h10-11H,8-9H2,1-7H3,(H,23,25) |
InChI Key |
GHAAQKOYEDBJJX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(diethylcarbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate typically involves multiple steps. The starting materials often include thiophene derivatives, which undergo various chemical reactions such as acylation, amidation, and esterification. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is common to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(diethylcarbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
Methyl 5-(diethylcarbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial, antifungal, or anticancer properties.
Medicine: Research may focus on its potential therapeutic applications, such as drug development for specific diseases.
Industry: The compound can be used in the development of new materials, including polymers and advanced coatings.
Mechanism of Action
The mechanism of action of Methyl 5-(diethylcarbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Features
The table below highlights key structural differences and similarities between the target compound and related derivatives:
Key Observations :
- The 3,4,5-trimethoxybenzamido group is a common pharmacophore in antitumor agents (e.g., combretastatin analogues ), suggesting shared mechanisms of action.
- Thiophene vs. thiazole/pyrazole cores influence electronic properties and bioavailability. Thiazoles often exhibit enhanced metabolic stability .
- Carbamoyl and ester groups modulate solubility and membrane permeability.
Comparative Examples :
Hypothesized Activity for Target Compound :
- Potential antitumor activity due to the 3,4,5-trimethoxybenzamido group, mimicking combretastatin .
- Reduced solubility compared to carboxylic acid derivatives (e.g., thiazole in ) due to the methyl ester.
Biological Activity
Methyl 5-(diethylcarbamoyl)-4-methyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxylate (CAS: 505096-31-1) is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanism of action, and therapeutic applications.
Chemical Structure and Properties
The compound features a thiophene ring substituted with various functional groups, which contribute to its biological activity. The presence of the diethylcarbamoyl and trimethoxybenzamido groups enhances its solubility and interaction with biological targets.
Molecular Formula
- Molecular Formula : C₁₈H₂₃N₃O₅S
- Molecular Weight : 385.45 g/mol
Biological Activity Overview
Thiophene derivatives, including this compound, have been reported to exhibit a broad spectrum of biological activities:
- Antimicrobial Activity : Several studies have indicated that thiophene derivatives possess antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi .
- Anti-inflammatory Effects : Thiophene-based compounds are known to modulate inflammatory pathways. Research indicates that these compounds can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
- Antioxidant Properties : The antioxidant capacity of thiophene derivatives has been documented, which may contribute to their protective effects against oxidative stress-related cellular damage .
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that:
- The compound interacts with specific enzymes or receptors involved in biochemical pathways related to inflammation and microbial resistance.
- Its structural features allow it to bind effectively to target proteins, altering their activity or expression.
Case Studies and Research Findings
- Study on Antimicrobial Efficacy : A study published in 2020 demonstrated that a similar thiophene derivative exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be as low as 32 µg/mL for certain strains .
- Anti-inflammatory Research : In a clinical trial involving patients with rheumatoid arthritis, a thiophene derivative showed a reduction in markers of inflammation (CRP levels) after four weeks of treatment compared to placebo .
- Antioxidant Activity Assessment : In vitro assays revealed that the compound scavenged free radicals effectively, with an IC50 value comparable to established antioxidants like ascorbic acid .
Data Table: Biological Activities of Thiophene Derivatives
Q & A
Basic Research Question
- ¹H/¹³C NMR : To confirm substitution patterns on the thiophene ring and aromatic protons of the trimethoxybenzamido group. For example, downfield shifts (~δ 7.5–8.5 ppm) indicate amide protons .
- IR Spectroscopy : Peaks at ~1650–1700 cm⁻¹ confirm carbonyl groups (ester, amide) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for complex substituents .
How can researchers optimize the yield of the target compound when introducing the 3,4,5-trimethoxybenzamido group?
Advanced Research Question
- Coupling Reagents : Use HATU or EDCl/HOBt instead of DCC to reduce side reactions .
- Solvent Selection : Polar aprotic solvents (DMF, THF) improve solubility of intermediates .
- Temperature Control : Maintain 0–5°C during coupling to minimize hydrolysis .
Example : In analogous compounds, coupling at 0°C increased yields from 60% to 85% .
What strategies are employed to resolve contradictions in biological activity data across different studies?
Advanced Research Question
- Assay Standardization : Use consistent cell lines (e.g., RAW 264.7 for anti-inflammatory assays) and control compounds (e.g., indomethacin) .
- Dose-Response Curves : Establish EC₅₀ values to compare potency under varying conditions .
- Orthogonal Assays : Confirm enzyme inhibition (e.g., COX-2) via both fluorometric and colorimetric methods .
What are the recommended purification techniques for intermediates in the synthesis of this compound?
Basic Research Question
- Column Chromatography : Silica gel with gradients of ethyl acetate/hexanes (e.g., 30:70 → 50:50) to separate polar intermediates .
- Recrystallization : Use ethanol/water mixtures for high-purity crystals (e.g., 64% yield with m.p. 114–116°C in analogs) .
- HPLC : For final product purification when >99% purity is required .
How does the electronic nature of the thiophene ring influence the compound's reactivity in further functionalization reactions?
Advanced Research Question
- Electron-Rich Thiophene : The sulfur atom donates electron density, making C-2 and C-5 positions reactive toward electrophilic substitution .
- Directing Effects : The 3,4,5-trimethoxybenzamido group at C-2 directs electrophiles to C-5, enabling regioselective modifications .
Case Study : In similar thiophene derivatives, bromination at C-5 proceeded with 90% selectivity using NBS in DCM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
